(+)-Mefloquine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

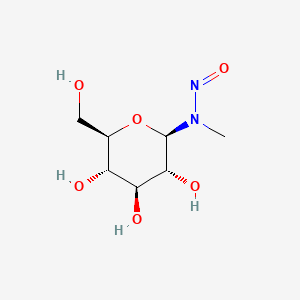

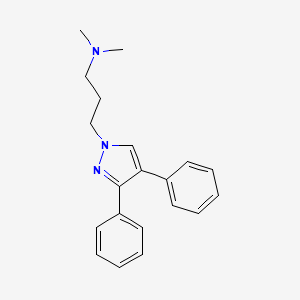

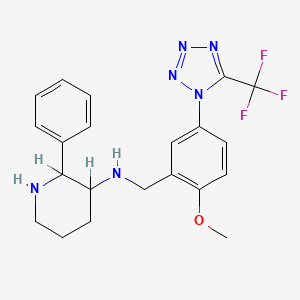

(+)-Mefloquine is a chiral compound used primarily as an antimalarial agent. It is a synthetic derivative of quinine, a natural compound found in the bark of the cinchona tree. The compound is known for its effectiveness in treating and preventing malaria, particularly in regions where the disease is resistant to other antimalarial drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Mefloquine typically involves multiple steps, starting from 2,8-bis(trifluoromethyl)quinoline. The key steps include:

Formation of the quinoline ring: This is achieved through a series of reactions involving the condensation of appropriate precursors.

Introduction of the trifluoromethyl groups: These groups are introduced using reagents like trifluoromethyl iodide under specific conditions.

Chiral resolution: The racemic mixture of Mefloquine is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk synthesis of intermediates: Using large reactors and controlled environments to produce intermediates in bulk.

Purification and resolution: Employing industrial-scale chromatography and crystallization techniques to obtain the desired enantiomer.

Quality control: Ensuring the final product meets pharmaceutical standards through rigorous testing and validation.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Mefloquine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation techniques to produce reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Functionalized quinoline compounds.

Wissenschaftliche Forschungsanwendungen

(+)-Mefloquine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying chiral resolution and asymmetric synthesis.

Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.

Medicine: Primarily used as an antimalarial drug, but also explored for its potential in treating other parasitic infections and certain cancers.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of (+)-Mefloquine involves:

Inhibition of heme polymerase: The compound interferes with the polymerization of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.

Disruption of cellular processes: It affects the parasite’s cellular processes by interacting with its DNA and inhibiting protein synthesis.

Molecular targets: The primary targets include heme polymerase and various enzymes involved in DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinine: A natural antimalarial compound with a similar mechanism of action but different pharmacokinetic properties.

Chloroquine: Another synthetic antimalarial with a similar structure but different resistance profiles.

Artemisinin: A natural compound with a different mechanism of action but used in combination therapies with Mefloquine.

Uniqueness

(+)-Mefloquine is unique due to its:

Chiral nature: The presence of a chiral center allows for the study of enantiomer-specific effects.

Effectiveness against resistant strains: It is effective against strains of malaria that are resistant to other antimalarial drugs.

Versatility in research: Its diverse applications in various fields of scientific research make it a valuable compound for study.

Eigenschaften

CAS-Nummer |

51688-68-7 |

|---|---|

Molekularformel |

C17H16F6N2O |

Molekulargewicht |

378.31 g/mol |

IUPAC-Name |

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol |

InChI |

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m0/s1 |

InChI-Schlüssel |

XEEQGYMUWCZPDN-SWLSCSKDSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Isomerische SMILES |

C1CCN[C@@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Kanonische SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Dichte |

Crystal density: 1.432 g/cu cm |

melting_point |

174-176 °C |

Key on ui other cas no. |

51688-68-7 53230-10-7 |

Piktogramme |

Irritant |

Haltbarkeit |

Stable under recommended storage conditions. /Mefloquine hydrochloride/ |

Löslichkeit |

In water, 6.212 mg/L at 25 °C (est) |

Synonyme |

Lariam Mefloquine Mefloquine Hydrochloride Mephloquine Ro 21 5998 001 Ro-21-5998-001 Ro215998001 WR 142,490 WR 177,602 WR-142,490 WR-177,602 WR142,490 WR177,602 |

Dampfdruck |

3.74X10-9 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1217742.png)